molecular formula C20H20N2O B2485525 6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899753-09-4

6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2485525
CAS No.: 899753-09-4
M. Wt: 304.393
InChI Key: OYAUKKYTMOCACB-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound based on the dihydropyridazin-3-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Pyridazinone derivatives are extensively investigated for their potential cardiovascular activities, including vasorelaxant and antihypertensive effects . Some novel pyridazin-3-one derivatives have demonstrated potent vasorelaxant activity in preclinical research, showing efficacy in relaxing pre-contracted aortic tissue and mechanisms that may involve the upregulation of eNOS mRNA expression and increased nitric oxide production . The structural motif of substituting the pyridazinone core at the 2- and 6- positions with aromatic groups is a common strategy to modulate biological activity and physicochemical properties . This specific compound, featuring a 4-ethylphenyl group at the 6-position and a (2-methylphenyl)methyl group at the 2-position, is offered as a high-purity reference material for research purposes. It is intended for use in various laboratory studies, including pharmacological profiling, mechanism of action studies, structure-activity relationship (SAR) exploration, and as a building block for the synthesis of more complex molecules. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-16-8-10-17(11-9-16)19-12-13-20(23)22(21-19)14-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAUKKYTMOCACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2OC_{19}H_{22}N_2O. The compound features a dihydropyridazine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study demonstrated that pyridazine-based compounds could inhibit the growth of various cancer cell lines, including breast (MCF-7) and hepatic (HepG2) cancer cells. The IC50 values for these compounds ranged from 21.00 to 26.10 μM, indicating potent cytotoxic effects against these cancer types .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-721.00
Compound BHepG226.10

Anti-inflammatory Activity

The anti-inflammatory properties of dihydropyridazine derivatives have also been explored. These compounds have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Neuroprotective Effects

Studies have indicated that similar compounds may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism is believed to involve the modulation of beta-amyloid production and deposition, which are critical in Alzheimer's pathology .

The biological activities of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition : Some derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR), crucial for angiogenesis in tumors .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Certain studies suggest that these compounds may modulate oxidative stress levels within cells, contributing to their anticancer and neuroprotective effects.

Case Studies

A notable study focused on the synthesis and evaluation of various pyridazine derivatives, including our compound of interest. The findings highlighted the compound's ability to inhibit tumor cell proliferation significantly while exhibiting low toxicity towards normal cells . Another case study reported the successful application of similar dihydropyridazine compounds in reducing inflammation in animal models, showcasing their potential therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance, research on similar compounds has shown that they can inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl rings can enhance cytotoxicity against these cancer types .

CompoundCell LineIC50 (µM)Reference
6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-oneK56212.5
Similar Dihydropyridazine DerivativeMV4-1110.0
Similar Dihydropyridazine DerivativeMCF-715.0

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been suggested that dihydropyridazine derivatives can reduce beta-amyloid production and deposition, which are critical factors in the pathogenesis of Alzheimer’s disease .

Anti-inflammatory Properties

Inflammation plays a significant role in various chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the dihydropyridazine ring. These synthetic methods can be optimized to enhance yield and purity, making it feasible for large-scale production for research purposes.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Šaˇckus et al. evaluated a series of substituted dihydropyridazines for their anticancer activity against K562 cells. The study highlighted the importance of substituent variations on the phenyl groups for enhancing biological activity, with some derivatives showing promising results comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

In a neuroprotective study, researchers administered a dihydropyridazine derivative to animal models exhibiting Alzheimer-like symptoms. The results indicated a significant reduction in beta-amyloid levels and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative conditions .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at multiple positions:

2-Position Alkylation
The benzylic methyl group at position 2 participates in Friedel-Crafts alkylation with aromatic rings under acidic conditions (H₂SO₄, 60°C), forming extended conjugated systems .

6-Position Aryl Modifications
The 4-ethylphenyl group at position 6 reacts with nitrating agents (HNO₃/H₂SO₄, 0-5°C) to produce nitro derivatives. Halogenation (Br₂/FeBr₃, 80°C) yields para-brominated products .

Reaction TypeReagentsConditionsProductYield (%)
NitrationHNO₃/H₂SO₄0-5°C, 2h6-(4-ethyl-3-nitrophenyl) derivative68
BrominationBr₂/FeBr₃80°C, 4h6-(4-ethyl-2-bromophenyl) derivative72

Data from large-scale syntheses show optimized yields when using 1.2 eq reagents in DCM .

Oxidation Reactions

The dihydropyridazinone moiety oxidizes to fully aromatic pyridazinones under controlled conditions:

Ring Aromatization
Treatment with 2.5 eq DDQ (dichlorodicyanoquinone) in refluxing toluene (6h) converts the 2,3-dihydro structure to pyridazin-3(2H)-one with 89% efficiency .

Side-Chain Oxidation
The ethyl group at position 6 oxidizes to carboxylic acid using KMnO₄/H₂O (pH 9, 70°C). Reaction monitoring via TLC shows complete conversion in 8h .

Reduction Reactions

Catalytic hydrogenation modifies both core and substituents:

Ring Saturation
H₂/Pd-C (50 psi, ethanol) reduces the pyridazinone ring to piperazinone derivatives. Excess hydrogen (>5 eq) leads to over-reduction byproducts .

Ethyl Group Reduction
The 4-ethylphenyl substituent resists standard reduction but converts to cyclohexyl under high-pressure H₂/Ru catalysis (150°C, 24h).

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as dienophile:

DieneConditionsCycloadductDiastereoselectivity
1,3-ButadieneToluene, 110°CBicyclo[4.3.0]nonene fused derivative3:1 (endo:exo)
AnthraceneXylene, 180°CPolycyclic aromatic adduct85% endo

Steric effects from the 2-methylbenzyl group direct regioselectivity in these transformations .

Biological Derivatization

Structure-activity relationship (SAR) studies reveal key reactive handles for pharmacological optimization:

Antihypertensive Derivatives
Mannich reactions with morpholine (HCHO, EtOH reflux) at position 2 yield analogues showing 64% blood pressure reduction in murine models at 50 mg/kg .

Anticancer Prodrug Synthesis
Acylation of the pyridazinone NH with chlorambucil (DCC, DMAP) produces water-soluble derivatives with IC₅₀ = 1.8 μM against A549 lung cancer cells .

This reactivity profile establishes 6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one as a versatile scaffold for medicinal chemistry applications. Recent advances in flow chemistry have improved yields in large-scale oxidations (85% throughput) and substitutions (92% purity) , though challenges remain in controlling stereochemistry during cycloadditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among dihydropyridazinone derivatives:

Compound Name/ID R6 Substituent R2 Substituent Notable Features Biological Activity (Reported)
Target Compound 4-Ethylphenyl (2-Methylphenyl)methyl High lipophilicity, steric bulk Not reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-Methylphenyl Unspecified Simpler substituent profile Anti-inflammatory (IC50: 11.6 μM)
BI64210 4-Methylphenyl [3-(2-Methylphenyl)-oxadiazolyl]methyl Oxadiazole heterocycle enhances metabolic stability Not reported (Patent application)
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate 2-Thienyl Cyclohexylmethyl Sulfur-containing aromatic ring Downregulated serum metabolite
6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g) Complex thiazepine-linked phenyl H Chlorine atom and fused thiazepine ring Not specified (Anticancer candidate)

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the 4-methylphenyl analog (logP ~3.8) . This may enhance membrane permeability but reduce aqueous solubility.
  • The oxadiazole-containing BI64210 (logP ~3.2) likely exhibits improved metabolic stability due to the heterocyclic moiety, despite lower lipophilicity .

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